2-Bromo-6-[2-(3-piperidinyl)ethoxy]pyridine hydrochloride
Description
2-Bromo-6-[2-(3-piperidinyl)ethoxy]pyridine hydrochloride is a brominated pyridine derivative with a substituted ethoxy-piperidine side chain. Its molecular formula is C₁₃H₁₆BrClN₂O, and it is characterized by:
- 13C NMR (CDCl₃): Distinct signals at δ 26.2 (CH₂), 33.4–35.6 (multiple CH₂/CH groups), and 147.3–171.3 ppm (aromatic and ether carbons) .
- Mass spectrometry: A molecular ion peak at m/z 310/312 (MH⁺), confirming the bromine isotopic pattern .
- Elemental analysis: Close alignment between calculated (C: 50.34%, H: 5.20%, N: 13.55%) and observed values (C: 50.31%, H: 5.04%, N: 13.72%) .
This compound is primarily used in pharmaceutical and agrochemical research due to its reactive bromine substituent and piperidine moiety, which enhance its utility in nucleophilic substitution and coordination chemistry.
Properties
IUPAC Name |
2-bromo-6-(2-piperidin-3-ylethoxy)pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O.ClH/c13-11-4-1-5-12(15-11)16-8-6-10-3-2-7-14-9-10;/h1,4-5,10,14H,2-3,6-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZKNJDSSDQEXDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCOC2=NC(=CC=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of Pyridine Derivatives
A foundational step is the bromination of 6-substituted pyridines. For example, the preparation of 2-bromo-6-methylpyridine involves controlled bromination with liquid bromine in a biphasic system (dichloromethane and water), at low temperatures (10-20 °C), followed by heating to 40-60 °C for 8-12 hours. This yields a mixture of 2-bromo-6-bromomethylpyridine and 2-bromo-6-(dibromomethyl)pyridine intermediates.
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Product(s) |
|---|---|---|---|---|
| S1 | 2-bromo-6-methylpyridine + Br2 (3 eq) | 10-20 (add), 50 (react) | 10 | Mixture of 2-bromo-6-bromomethyl & dibromomethyl pyridine |
The reaction is followed by pH adjustment and organic extraction to isolate the brominated intermediates.
Conversion to 2-Bromo-6-aldehyde Pyridine
The bromomethyl intermediates can be converted to 2-bromo-6-aldehyde pyridine via reaction with urotropin (hexamethylenetetramine) in ethanol, followed by acid-catalyzed hydrolysis. This step is critical for introducing a functional handle for further substitution.
Introduction of the Ethoxy-Piperidinyl Side Chain
The ethoxy-piperidinyl group is introduced by nucleophilic substitution of the aldehyde or halogenated pyridine intermediate with 2-(3-piperidinyl)ethanol or related nucleophiles. This step exploits the reactivity of the bromine atom or aldehyde group to form the ether linkage.
Although detailed protocols specifically for 2-Bromo-6-[2-(3-piperidinyl)ethoxy]pyridine hydrochloride are scarce, analogous methods involve:
- Reacting 2-bromo-6-hydroxypyridine derivatives with 2-(3-piperidinyl)ethanol in the presence of a base.
- Using protective groups if necessary to prevent side reactions.
- Controlling reaction temperature (typically 50-100 °C) and time (several hours) to optimize yield.
Formation of the Hydrochloride Salt
The final step involves converting the free base of 2-Bromo-6-[2-(3-piperidinyl)ethoxy]pyridine into its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, such as ethanol or ethyl acetate. This enhances the compound’s stability and facilitates purification by crystallization.
Example Preparation Method from Literature
While direct detailed synthesis of this compound is limited in open literature, related bromopyridine derivatives have been prepared as follows:
Analytical and Purification Techniques
- Purity Assessment: Liquid chromatography (HPLC) is used to confirm product purity, often exceeding 99% after purification.
- Isolation: Filtration of solids after reaction and washing with solvents like dichloromethane or ethyl acetate.
- pH Adjustment: Critical in precipitation and isolation of intermediates and final product, typically adjusted to neutral or slightly basic (pH 7-8).
Summary of Preparation Method Analysis
| Aspect | Details |
|---|---|
| Starting Materials | 2-nitro-3-methoxypyridine, 2-bromo-6-methylpyridine, 2-(3-piperidinyl)ethanol |
| Key Reactions | Bromination, nucleophilic substitution, hydrolysis |
| Reaction Conditions | 100-140 °C for bromination; 10-60 °C for bromination of methylpyridine; 50-100 °C for substitution |
| Purification | Filtration, solvent washing, pH adjustment, crystallization |
| Yield | Up to 90% for brominated intermediates; final yields vary |
| Analytical Methods | HPLC for purity, filtration for solid isolation |
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-[2-(3-piperidinyl)ethoxy]pyridine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and an appropriate solvent.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Pharmacological Studies
Research has indicated that 2-Bromo-6-[2-(3-piperidinyl)ethoxy]pyridine hydrochloride interacts selectively with serotonin receptors, particularly the 5-HT1F subtype. This interaction has implications for treating neurological disorders such as migraines and other conditions influenced by serotonin signaling. The compound's ability to activate specific receptor subtypes suggests its potential as a therapeutic agent in managing these disorders .
Antimicrobial Activity
Pyridine derivatives, including this compound, have been studied for their antimicrobial properties. Research shows that certain pyridine compounds exhibit significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria . The effectiveness of these compounds can be attributed to their ability to disrupt bacterial cell membranes or interfere with metabolic processes.
Neuroprotective Effects
Studies have suggested that compounds similar to this compound may influence neuronal protein extravasation, which has therapeutic implications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. By modulating neurotransmitter systems, these compounds may help protect neurons from degeneration .
Case Study 1: Serotonin Receptor Interaction
A study investigating the binding affinity of various pyridine derivatives showed that this compound exhibited high selectivity for the 5-HT1F receptor compared to other serotonin subtypes. This selectivity is crucial for minimizing side effects associated with non-selective serotonin agonists .
Case Study 2: Antimicrobial Efficacy
In another study focused on antimicrobial activity, derivatives of pyridine were tested against multiple strains of bacteria. The results indicated that compounds similar to this compound displayed significant inhibitory effects against both Staphylococcus aureus and Escherichia coli at concentrations comparable to standard antibiotics .
Mechanism of Action
The mechanism of action of 2-Bromo-6-[2-(3-piperidinyl)ethoxy]pyridine hydrochloride involves its interaction with specific molecular targets and pathways. The bromine atom and piperidine ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
2-Bromo-6-(piperidin-4-yl)pyridine hydrochloride
- Structure : Differs in the position of the piperidine substituent (4-piperidinyl vs. 3-piperidinyl).
- Molecular weight : 277.59 g/mol (vs. 307.61 g/mol for the target compound) due to the absence of an ethoxy linker .
- Applications : Used in ligand synthesis for metal coordination polymers, highlighting the role of piperidine positioning in steric and electronic effects .
4-Bromo-3-ethoxypyridine
- Structure : Bromine at position 4 and ethoxy at position 3 (vs. bromine at 2 and ethoxy-piperidine at 6 in the target compound).
- Reactivity : The altered substituent positions reduce steric hindrance, making it more reactive in electrophilic aromatic substitution compared to the target compound .
2-Bromo-6-(piperidin-3-ylmethylsulfanyl)pyridine hydrochloride
Physicochemical and Reactivity Profiles
Table 1: Key Properties of Selected Pyridine Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Reactivity Highlights |
|---|---|---|---|---|
| 2-Bromo-6-[2-(3-piperidinyl)ethoxy]pyridine HCl | C₁₃H₁₆BrClN₂O | 307.61 | 2-Br, 6-ethoxy-3-piperidinyl | High Br leaving-group ability |
| 2-Bromo-6-(piperidin-4-yl)pyridine HCl | C₁₀H₁₄BrClN₂ | 277.59 | 2-Br, 6-piperidin-4-yl | Enhanced metal coordination |
| 4-Bromo-3-ethoxypyridine | C₇H₈BrNO | 218.05 | 4-Br, 3-ethoxy | Fast electrophilic substitution |
| 2-Bromo-6-(methylsulfanyl-piperidin-3-yl)pyridine HCl | C₁₁H₁₆BrClN₂S | 331.68 | 2-Br, 6-methylsulfanyl-piperidinyl | Improved lipophilicity |
Biological Activity
2-Bromo-6-[2-(3-piperidinyl)ethoxy]pyridine hydrochloride is a synthetic compound with significant potential in medicinal chemistry. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and features a bromine atom at the 2-position of a pyridine ring, linked to a piperidine moiety via an ethoxy group at the 6-position. This structure is crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| CAS Number | 1220032-53-0 |
| Molecular Weight | 303.64 g/mol |
| Solubility | Soluble in organic solvents |
The biological activity of this compound primarily involves its interaction with various biological macromolecules, particularly receptors and enzymes. The bromine atom and piperidine ring contribute to its binding affinity and selectivity for specific targets.
- Receptor Interaction : The compound has been identified as a selective ligand for serotonin receptors, especially the 5-HT1F subtype, which is implicated in migraine treatment and other neurological disorders .
- Enzyme Modulation : It may inhibit cyclooxygenase (COX) enzymes, which are involved in inflammation processes, indicating potential anti-inflammatory properties .
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Anti-inflammatory Effects : In vitro studies have shown that the compound can reduce COX-2 activity, suggesting its potential use in treating inflammatory conditions .
- Neuroprotective Properties : Its interaction with serotonin receptors points to possible applications in neurodegenerative diseases by influencing neuronal health and function .
Case Studies
Several studies have investigated the biological effects of this compound:
- Study on COX Inhibition :
-
Neuropharmacological Research :
- A study explored its effects on serotonin receptor activation, revealing promising results for migraine treatment due to its selective action on the 5-HT1F receptor .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Bromo-6-methoxypyridine | Bromine at position 2, methoxy at position 6 | Lacks piperidine substitution |
| 2-Chloro-6-[4-piperidinylmethoxy]pyridine | Chlorine instead of bromine | Different receptor binding profiles |
| 2-Bromo-6-[4-(3-piperidinyl)ethoxy]pyridine | Similar structure with varied substituents | Enhanced receptor interaction dynamics |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-Bromo-6-[2-(3-piperidinyl)ethoxy]pyridine hydrochloride?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions. For example, a brominated pyridine derivative (e.g., 2-bromo-6-hydroxypyridine) can react with a piperidine-containing alkylating agent under basic conditions. Evidence from analogous syntheses shows that reactions involving ethoxy-piperidine moieties often employ catalysts like nickel or palladium for coupling efficiency . Solvents such as 2-butanone or heptane are used to control reaction kinetics, and inert atmospheres (e.g., nitrogen) prevent oxidation . Post-synthesis, crystallization or filtration is used for purification .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with ≥95% purity thresholds is standard for purity assessment . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural features, particularly the ethoxy-piperidine and bromopyridine groups. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography may resolve stereochemical ambiguities in complex analogs .
Q. What storage conditions are critical for maintaining stability?
- Methodological Answer : The compound should be stored in light-resistant, airtight containers at controlled room temperature (20–25°C) to prevent degradation. Hydrochloride salts are hygroscopic, so desiccants are recommended . Stability studies under accelerated conditions (e.g., 40°C/75% RH) can predict shelf life .
Advanced Research Questions
Q. How can researchers optimize reaction yields in the coupling of the ethoxy-piperidine moiety to bromopyridine?
- Methodological Answer : Low yields often stem from steric hindrance or poor leaving-group displacement. Strategies include:
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity .
- Catalyst Screening : Nickel or palladium catalysts improve cross-coupling efficiency in halogenated pyridines .
- Temperature Control : Stepwise heating (e.g., 25°C to 60°C) balances reaction rate and byproduct formation .
- Protecting Groups : Temporarily protecting the piperidine nitrogen with tert-butoxycarbonyl (Boc) groups prevents unwanted side reactions .
Q. How should contradictory spectral data (e.g., NMR shifts or MS fragments) be resolved?
- Methodological Answer : Contradictions may arise from tautomerism, residual solvents, or impurities. Steps include:
- 2D NMR Techniques : HSQC and HMBC correlations map proton-carbon connectivity, distinguishing regioisomers .
- Spiking Experiments : Adding authentic samples of suspected impurities (e.g., dehalogenated byproducts) identifies overlapping signals .
- High-Resolution MS (HRMS) : Resolves mass ambiguities caused by isotopic patterns (e.g., bromine’s ¹:¹ ratio) .
Q. What strategies mitigate genotoxic impurities in large-scale syntheses?
- Methodological Answer : Brominated intermediates pose genotoxicity risks. Mitigation involves:
- Purification : Recrystallization or chromatography removes alkyl halide residues .
- Process Analytical Technology (PAT) : Real-time monitoring ensures impurity levels remain below ICH Q3A/B thresholds .
- Alternative Routes : Replacing bromine with safer leaving groups (e.g., mesylates) in early intermediates reduces risk .
Q. How does the electronic nature of the ethoxy-piperidine group influence reactivity in further functionalization?
- Methodological Answer : The ethoxy group’s electron-donating effects activate the pyridine ring for electrophilic substitution, while the piperidine’s basicity can stabilize transition states. Computational studies (DFT) predict sites of reactivity, such as C-4 or C-5 positions on the pyridine ring . Experimental validation via Suzuki-Miyaura coupling with boronic acids confirms regioselectivity .
Q. What are the challenges in synthesizing deuterated or isotopically labeled analogs for metabolic studies?
- Methodological Answer : Deuterium incorporation at the ethoxy or piperidine positions requires precise conditions:
- Deuterated Solvents : D₂O or DMF-d₇ facilitates H/D exchange .
- Catalytic Labeling : Pd/D systems selectively deuterate aromatic C–H bonds .
- Stability Testing : Isotope effects on solubility and reactivity must be quantified .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
